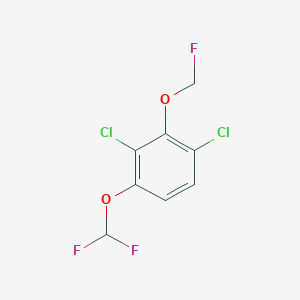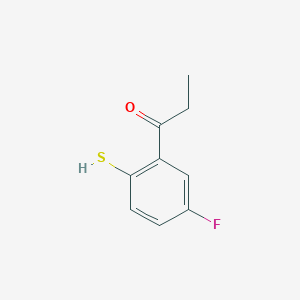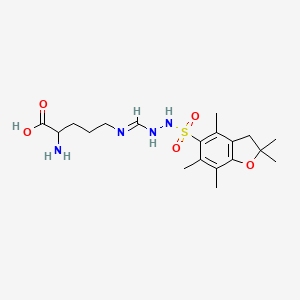
(R,E)-2-amino-5-(N'-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)formohydrazonamido)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Arg(Pbf)-OH, also known as N-ω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, which is used to protect the guanidino group of arginine during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Pbf)-OH typically involves the protection of the guanidino group of arginine with the Pbf group. This is achieved through a series of chemical reactions that include the use of protecting groups and coupling reagents. The Boc (tert-butyloxycarbonyl) and Pbf protecting groups are removed using a mixture of dichloromethane, triisopropylsilane, and trifluoroacetic acid .
Industrial Production Methods
Industrial production of H-D-Arg(Pbf)-OH involves large-scale synthesis using automated peptide synthesizers. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. The use of microwave-assisted SPPS has been reported to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Arg(Pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Pbf protecting group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, triisopropylsilane.
Coupling: HBTU, DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the arginine residue is incorporated with its guanidino group protected or deprotected as needed.
Applications De Recherche Scientifique
H-D-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins for various research purposes.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for use in diagnostics and as research tools
Mécanisme D'action
The mechanism of action of H-D-Arg(Pbf)-OH is primarily related to its role in peptide synthesis. The Pbf protecting group prevents unwanted side reactions involving the guanidino group of arginine during peptide assembly. This ensures the correct sequence and structure of the synthesized peptide. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-D-Arg(Boc)-OH: Another arginine derivative with a Boc protecting group.
H-D-Arg(Tos)-OH: Arginine derivative with a Tosyl protecting group.
H-D-Arg(Mtr)-OH: Arginine derivative with a Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) protecting group.
Uniqueness
H-D-Arg(Pbf)-OH is unique due to the stability and efficiency of the Pbf protecting group. The Pbf group is less prone to side reactions and provides better protection for the guanidino group compared to other protecting groups like Boc and Tosyl. This makes H-D-Arg(Pbf)-OH particularly valuable in the synthesis of complex peptides .
Propriétés
Formule moléculaire |
C19H30N4O5S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid |
InChI |
InChI=1S/C19H30N4O5S/c1-11-12(2)17(13(3)14-9-19(4,5)28-16(11)14)29(26,27)23-22-10-21-8-6-7-15(20)18(24)25/h10,15,23H,6-9,20H2,1-5H3,(H,21,22)(H,24,25) |
Clé InChI |
ASFXBICQUIOYIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


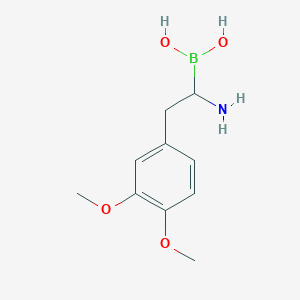
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
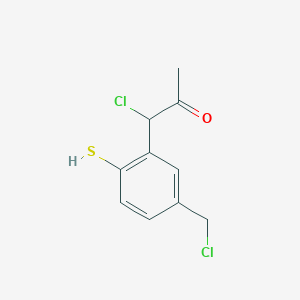
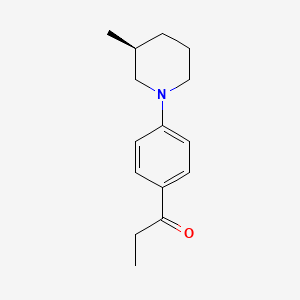


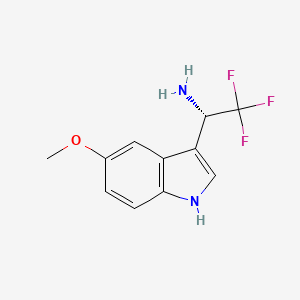
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)


![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)
